2-Acetamidophenylboronic acid

概述

描述

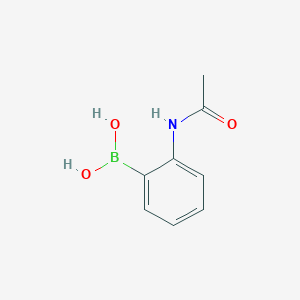

2-Acetamidophenylboronic acid (CAS 169760-16-1) is an organoboron compound with the molecular formula C₈H₁₀BNO₃ and a molecular weight of 178.98 g/mol . Structurally, it consists of a phenyl ring substituted at the ortho position with an acetamido (-NHCOCH₃) group and a boronic acid (-B(OH)₂) group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate esters with diols and transition-metal catalysts .

准备方法

Acetylation of 2-Aminophenylboronic Acid

The predominant synthesis route involves acetylation of 2-aminophenylboronic acid (CAS 5570-18-3), a precursor readily synthesized via Miyaura borylation. This two-step process ensures high regioselectivity and yield.

Synthesis of 2-Aminophenylboronic Acid

2-Aminophenylboronic acid is synthesized through a Miyaura borylation reaction, where 2-iodoaniline reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Key conditions include:

-

Catalyst system : Pd(dppf)Cl₂ (1.5 mol%)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : 1,4-Dioxane at 80°C for 12 hours

-

Yield : 76% after purification by recrystallization from ethanol/water .

This method avoids halogen exchange side reactions, ensuring high purity of the boronic acid intermediate.

Acetylation Reaction

The aminophenylboronic acid is acetylated using acetic anhydride under mild conditions:

-

Reagents : Acetic anhydride (1.2 equiv), triethylamine (1.5 equiv)

-

Solvent : Dichloromethane at 0–25°C for 4 hours

-

Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate

-

Yield : 89% after column chromatography (silica gel, hexane/ethyl acetate) .

Mechanistic Insight : Triethylamine scavenges HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack on acetic anhydride. The boronic acid group remains intact due to its stability under weakly acidic conditions.

Alternative Pathways: Suzuki-Miyaura Coupling

While less common, this compound can be synthesized via Suzuki-Miyaura coupling using pre-functionalized aryl halides. For example:

Coupling of 2-Acetamidoaryl Halides

2-Acetamidoiodobenzene reacts with bis-boronic esters under catalytic conditions:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Ethanol/water (4:1) at 70°C for 8 hours

This method is limited by the availability of ortho-substituted acetamidoaryl halides and competing protodeboronation side reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Automated reactors enable continuous acetylation of 2-aminophenylboronic acid under optimized conditions:

-

Temperature Control : 20–25°C to minimize acetic anhydride decomposition

-

Catalyst Recovery : Triethylamine is distilled and reused, reducing waste

-

Purification : Centrifugal partitioning chromatography replaces column chromatography for higher throughput .

Table 1 : Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Yield | 85–89% | 82–86% |

| Purification Method | Column Chromatography | Crystallization |

| Cost per Kilogram | $1,200 | $300 |

Challenges and Optimization Strategies

Boronic Acid Stability

The boronic acid group is prone to dehydration, forming boroxines. Stabilization strategies include:

-

pH Control : Maintaining reaction pH between 5.5–7.4 using buffer systems .

-

Solvent Choice : Tetrahydrofuran/water mixtures reduce boroxine formation.

Byproduct Formation

Diacetylation byproducts (<5%) are removed via selective crystallization. Ethanol/water (3:1) at −20°C achieves 98% purity .

Emerging Methodologies

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in ionic liquids:

化学反应分析

Types of Reactions: 2-Acetamidophenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products:

Oxidation: Boronic acids or boronates.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

科学研究应用

Chemical Reactions

1. Suzuki-Miyaura Cross-Coupling Reaction

- Overview : 2-Acetamidophenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a vital method for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, which are significant in pharmaceuticals and materials science.

- Mechanism : The compound acts as a reactant that undergoes oxidative addition and transmetalation processes, facilitating the formation of new carbon-carbon bonds with various aryl halides.

2. Synthesis of Complex Organic Molecules

- Applications : It is employed in synthesizing highly substituted acenes, anticancer pyrimidines, and polycyclic azaindoles. These compounds are crucial for developing new drugs targeting various diseases, including cancer .

3. Boronate Ester Formation

- Reactivity : The ability of this compound to form reversible covalent bonds with diols enables its use in creating boronate esters, which are important for biochemical applications such as sensor development and drug delivery systems .

Biological Applications

1. Enzyme Inhibition

- Targeting Kinases : The compound has shown potential as an inhibitor for various kinases, including JAK2 and ROS1 receptor tyrosine kinase. These targets are relevant in cancer therapy due to their roles in cell signaling pathways .

- Mechanism of Action : Its interaction with these enzymes often involves binding to specific sites, disrupting their activity, which can lead to reduced tumor growth or enhanced sensitivity to other treatments .

2. Glycoprotein Interaction

- Binding Affinity : this compound exhibits a strong affinity for cis-diol-containing compounds such as carbohydrates. This property is exploited in biosensing applications, particularly for glucose monitoring devices .

- Case Studies : Research has demonstrated its effectiveness in binding glucose and other saccharides, indicating its potential use in diabetes management technologies .

Industrial Applications

1. Production of Organic Intermediates

- Chemical Industry Use : The compound is involved in producing various organic materials and intermediates used across multiple industries, including pharmaceuticals and agrochemicals .

- Large-scale Synthesis : Industrial production methods often involve automated acetylation reactions to ensure high yield and purity of the final product.

作用机制

The mechanism of action of 2-acetamidophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The compound’s ability to participate in Suzuki–Miyaura coupling reactions also allows it to form complex organic molecules, which can be used in various applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ortho-Substituted Phenylboronic Acids

a) 2-Acetamidophenylboronic Acid vs. 2-Iodophenylboronic Acid

- Structural Differences : While both are ortho-substituted, 2-iodophenylboronic acid (CAS 1008106-86-2) has an iodine atom instead of an acetamido group. The iodine’s electron-withdrawing nature reduces the boronic acid’s Lewis acidity compared to the acetamido group, which has mixed electron-donating/withdrawing effects .

- Applications : 2-Iodophenylboronic acid is primarily an intermediate in coupling reactions, whereas this compound’s acetamido group enables hydrogen bonding, enhancing its utility in β-lactamase inhibition studies (indirectly inferred from thiophene analogs) .

- Physical Properties : 2-Iodophenylboronic acid has a higher molecular weight (247.83 g/mol) and lower solubility in polar solvents due to iodine’s hydrophobicity .

b) This compound vs. 2-(Pivalamido)phenylboronic Acid

- Steric Effects : The pivaloyl group (tert-butyl carbonyl) in 2-(pivalamido)phenylboronic acid introduces significant steric hindrance, reducing reactivity in coupling reactions compared to the smaller acetamido group in this compound .

- Synthetic Utility : Bulkier substituents like pivalamido are less favorable in reactions requiring proximity to metal catalysts, such as Suzuki couplings .

Positional Isomers: Ortho vs. Para Substitution

a) This compound vs. 4-Acetamidophenylboronic Acid

- Electronic Effects : The para-substituted isomer (4-acetamidophenylboronic acid, CAS 101251-09-6) allows resonance stabilization of the boronic acid group, increasing its Lewis acidity compared to the ortho isomer. This enhances reactivity in cross-coupling reactions .

- Applications : The para isomer is more commonly used in materials science for polymer functionalization, while the ortho isomer’s steric profile favors small-molecule synthesis .

Heterocyclic Analogs

a) This compound vs. N-2-Thiophen-2-Yl-Acetamide Boronic Acid

- Aromatic System : Replacement of the benzene ring with a thiophene introduces sulfur, altering electronic properties. Thiophene’s lower aromaticity increases boronic acid reactivity but reduces stability in aqueous media .

Functional Group Variants

a) This compound vs. 3-Acetylphenylboronic Acid

- Substitution Position : 3-Acetylphenylboronic acid (CAS 204841-19-0) is meta-substituted, leading to different electronic effects. The acetyl group is strongly electron-withdrawing, increasing boronic acid Lewis acidity compared to the ortho-acetamido group .

- Physical Properties : The meta isomer has a higher melting point (204–206°C vs. unreported for ortho-acetamido), likely due to improved crystalline packing .

Comparative Data Table

*Calculated based on molecular formula.

生物活性

2-Acetamidophenylboronic acid (2-APBA) is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of 2-APBA, including its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological applications, particularly in targeting glycoproteins and carbohydrates.

1. Carbohydrate Binding

Boronic acids, including 2-APBA, are recognized for their ability to bind selectively to cis-diol-containing compounds, such as carbohydrates. This interaction is facilitated by the formation of boronate esters, which can be exploited in various biosensing applications. The binding affinity of 2-APBA to different saccharides has been studied extensively.

- Binding Affinity : Research indicates that 2-APBA exhibits a significant affinity for glucose and other sugars, making it useful in glucose sensing applications. The pKa value of 2-APBA allows it to function effectively within physiological pH ranges, enhancing its utility in biological systems .

2. Antiviral Activity

While some studies have explored the potential antiviral properties of phenylboronic acids, including 2-APBA, results have shown limited efficacy against enveloped viruses such as HIV. The low toxicity profile of these compounds suggests they may require structural modifications or higher concentrations for enhanced antiviral activity .

Study on Binding Properties

A study conducted on various boronic acids, including 2-APBA, demonstrated that these compounds could serve as effective sensors for glycosylated proteins due to their ability to form stable complexes with carbohydrates. The association constants were measured under different pH conditions to evaluate the binding efficiency .

| Compound | Association Constant (M^-1) | pKa Value |

|---|---|---|

| This compound | High | ~8.5 |

| 2-Formylphenylboronic Acid | Moderate | ~7.5 |

| DAPBA | Low | ~9.0 |

Antiviral Activity Assessment

In a comprehensive assessment of phenylboronic acids as antiviral agents, it was found that while these compounds could bind to carbohydrate structures on viral surfaces, they did not exhibit pronounced antiviral activity against HIV type-1 without further optimization .

Applications in Drug Design

The unique properties of 2-APBA make it a candidate for various applications in drug design:

- Targeting Glycoproteins : Its ability to selectively bind glycoproteins can be utilized in drug delivery systems where targeting specific cells is crucial.

- Sensor Development : The compound's sensitivity to changes in glucose levels positions it as a potential component in glucose monitoring devices for diabetic patients.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Acetamidophenylboronic acid, and how are they experimentally determined?

- Methodology :

- Molecular characterization : Use techniques like NMR (¹H, ¹³C, and ¹¹B) to confirm the structure. IR spectroscopy can identify functional groups (e.g., B–O, N–H stretches).

- Thermal stability : Determine melting points via differential scanning calorimetry (DSC) or capillary methods. For example, analogs like 3-acetylphenylboronic acid exhibit a melting point of 204–206°C, suggesting similar thermal analysis protocols .

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH conditions, as boronic acids often show pH-dependent solubility .

Q. What synthetic routes are recommended for preparing this compound?

- Methodology :

- Suzuki-Miyaura coupling : Use palladium catalysts with aryl halides and boronic ester intermediates. Optimize reaction conditions (e.g., temperature, base) based on similar compounds like 2-fluoro-6-methoxyphenylboronic acid, where yields depend on ligand selection and solvent polarity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How should researchers handle stability and storage of this compound?

- Methodology :

- Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis. Boronic acids are prone to oxidation; use desiccants in storage containers .

- Stability testing : Monitor decomposition via TLC or HPLC over time under varying temperatures and humidity levels .

Q. What safety precautions are critical when working with this compound?

- Methodology :

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335) .

- Waste disposal : Neutralize boronic acid waste with aqueous base (e.g., NaOH) before disposal .

Q. How can researchers validate the purity of this compound?

- Methodology :

- Analytical techniques : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry for purity >95%.

- Elemental analysis : Confirm C, H, N, B percentages against theoretical values (e.g., C8H10BNO3: C 53.7%, H 5.6%, N 7.8%, B 6.0%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/B3LYP) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For phenylboronic acid analogs, DFT studies reveal B–O bond polarization as a key reactivity driver .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using implicit solvation models .

Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?

- Methodology :

- Controlled variable testing : Systematically vary catalysts (Pd(0) vs. Pd(II)), bases (K2CO3 vs. CsF), and solvents (THF vs. Dioxane) to isolate performance factors.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. How does the acetamido group influence the binding affinity of this compound to biological targets (e.g., lectins)?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model interactions with protein active sites. Compare with unsubstituted phenylboronic acids to quantify hydrogen-bonding contributions from the acetamido moiety .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics in buffer systems (pH 7.4) to validate computational predictions .

Q. What experimental designs optimize the use of this compound in multi-step organic syntheses?

- Methodology :

- Protecting group strategies : Temporarily mask the boronic acid group using diethanolamine esters during amide-forming reactions .

- Kinetic monitoring : Use in situ IR or NMR to track reaction progress and minimize side reactions (e.g., protodeboronation) .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodology :

- Robustness testing : Conduct round-robin experiments across labs to identify critical parameters (e.g., moisture levels, catalyst aging).

- Open-data practices : Share raw spectral data and reaction logs via repositories like Zenodo to enhance transparency .

属性

IUPAC Name |

(2-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOPBIVXPOETPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372244 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169760-16-1 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169760-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。